tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate is a chemical compound with the molecular formula and a molecular weight of 229.28 g/mol. This compound is classified as a carbamate, which is a group of organic compounds derived from carbamic acid. Carbamates are known for their applications in medicinal chemistry and drug design due to their biological activity and ability to form hydrogen bonds, which can enhance the efficacy of pharmaceutical agents.
This compound can be sourced from various chemical suppliers and databases, including PubChem, Molport, and others. It is categorized under the broader class of carbamates, which are esters or salts of carbamic acid. The specific structural configuration of this compound, particularly the presence of hydrazinecarbonyl and cyclobutyl groups, lends it unique properties that may be exploited in medicinal chemistry.
The synthesis of tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate can be achieved through several methodologies:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and concentration to optimize yield and purity. The use of protecting groups may also be necessary to prevent unwanted side reactions during multi-step syntheses.
The structure of tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate features a tert-butyl group attached to a cyclobutyl ring that bears a hydrazinecarbonyl moiety. The stereochemistry at positions 1 and 3 (denoted as (1r,3r)) indicates specific spatial arrangements that are crucial for its biological activity.
This structure allows for potential interactions with biological targets through hydrogen bonding and steric effects.
tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate can participate in various chemical reactions typical for carbamates:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism by which tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate exerts its effects involves interaction with biological targets through hydrogen bonding and potentially forming stable complexes with enzymes or receptors. The hydrazine group may also play a role in redox reactions or act as a nucleophile in biochemical pathways.
Relevant data indicate that the stability and reactivity profile makes it suitable for various applications in drug development.
tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate has potential applications in:
This compound exemplifies the utility of carbamates in modern chemistry, particularly within pharmaceutical contexts where they can enhance drug design strategies.
The synthesis of enantiomerically pure cyclobutylcarbamate derivatives demands precise stereocontrol during cyclobutane ring formation and subsequent functionalization. For tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate (CAS 1463522-61-3), the trans-1,3-cyclobutane dicarbonyl framework necessitates strategic bond formation to maintain the relative (1R,3R) configuration. Key methodologies include:
Table 1: Stereocontrol Methods for Cyclobutylcarbamate Synthesis
Method | Key Reagent/Catalyst | Stereochemical Outcome | ee/dr |
---|---|---|---|
[2+2] Cycloaddition | Chiral Cu(II)-bisoxazoline | trans-1,3-disubstituted | >90% de |
Chiral Auxiliary | (S)-4-Benzyloxazolidin-2-one | (1R,3R) configuration | 95:5 dr |
Enzymatic Resolution | Lipase B, vinyl acetate | (1R,3R) enantiomer | >98% ee |
tert-Butyl chloroformate (Boc-Cl) serves as the cornerstone reagent for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group onto the cyclobutylamine nitrogen. The reaction mechanism proceeds under Schotten-Baumann conditions:
Critical Optimization Parameters:
The conversion of the carboxylic acid to the hydrazinecarbonyl (hydrazide) functionality requires sequential activation and nucleophilic displacement. Key challenges include hydrazine overreaction and epimerization:
Table 2: Hydrazide Formation Optimization
Activation Method | Hydrazine Equiv | Temperature | Reaction Time | Yield | Byproducts |
---|---|---|---|---|---|
Oxalyl chloride | 1.05 | 0–5°C | 2 h | 92% | <3% Diacyl hydrazine |
Ethyl chloroformate | 1.10 | −10°C | 4 h | 85% | 5–7% Diacyl hydrazine |
CDI | 1.20 | 25°C | 12 h | 78% | 10% Urea derivatives |
The choice between racemic and enantioselective synthesis hinges on biological activity requirements and cost constraints:
Limitations: Chiral chromatography or diastereomeric salt resolution (e.g., L-tartaric acid) is required to isolate the (1R,3R)-enantiomer, reducing net yield to 25–30%.
Enantioselective Synthesis (Asymmetric Hydrogenation):
Table 3: Racemic vs. Enantioselective Route Comparison
Parameter | Racemic Synthesis | Enantioselective Synthesis |
---|---|---|
Steps to API | 3–4 + resolution | 4–5 |
Overall Yield | 25–30% (after resolution) | 40–45% |
Catalyst Cost | Low (no chiral catalysts) | High (Rh-chiral ligands) |
Stereopurity | 99% ee (after chromatography) | 97–99% ee |
Key Application | Non-chiral intermediates | Chiral drug candidates |
These methodologies underscore the delicate balance between synthetic efficiency and stereochemical precision required for manufacturing tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate. Pharmaceutical applications demanding single-enantiomer APIs justify enantioselective routes, while racemic synthesis suffices for non-stereoselective intermediates [6] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1